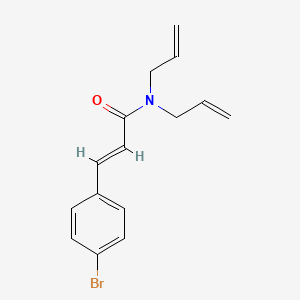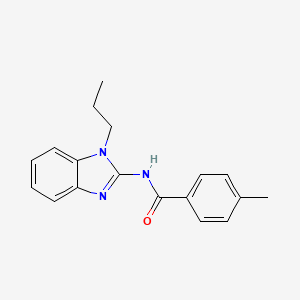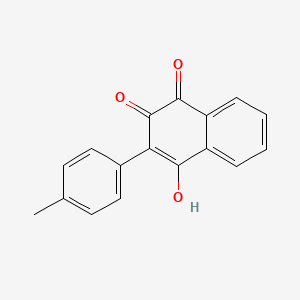![molecular formula C15H25N3O B5784764 2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethanol](/img/structure/B5784764.png)
2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperazine derivative that has been synthesized and studied extensively in the past few decades.
Mechanism of Action
The exact mechanism of action of 2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethanol is not fully understood. However, it has been suggested that it acts as a serotonin and dopamine receptor antagonist. It may also modulate the activity of glutamate and GABA receptors in the brain.
Biochemical and Physiological Effects
Studies have shown that 2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethanol has various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to reduce the levels of glutamate, which may be responsible for its antipsychotic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethanol in lab experiments is its relatively low toxicity and high solubility in water. This makes it easier to administer to animals and study its effects. However, one of the limitations is that it has a short half-life in the body, which may make it difficult to maintain consistent levels for extended periods.
Future Directions
There are several future directions for research on 2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethanol. Some of these include investigating its potential use in the treatment of other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. It could also be studied for its potential use in combination therapy with other drugs. Additionally, its mechanism of action could be further elucidated to better understand its effects on the brain.
Conclusion
In conclusion, 2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethanol is a chemical compound that has shown promising results in scientific research for its potential use in the treatment of various psychiatric disorders. Its synthesis method is relatively simple, and it has been found to exhibit antidepressant, anxiolytic, and antipsychotic effects in animal models. While there are still many unanswered questions about its mechanism of action, its potential applications in the future are exciting and warrant further investigation.
Synthesis Methods
The synthesis of 2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethanol involves the reaction of 4-(dimethylamino)benzyl chloride with 2-aminoethanol in the presence of a base such as sodium hydroxide. The reaction yields a white solid that is then purified through recrystallization. The purity and yield of the final product depend on the reaction conditions and the quality of the starting materials.
Scientific Research Applications
2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethanol has been studied extensively in scientific research due to its potential applications in various fields. It has been found to exhibit antidepressant, anxiolytic, and antipsychotic effects in animal models. It has also been investigated for its potential use in the treatment of neuropathic pain, alcohol addiction, and schizophrenia.
properties
IUPAC Name |
2-[4-[[4-(dimethylamino)phenyl]methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-16(2)15-5-3-14(4-6-15)13-18-9-7-17(8-10-18)11-12-19/h3-6,19H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZDRNQTTJNAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[[4-(Dimethylamino)phenyl]methyl]piperazin-1-yl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5784695.png)

![ethyl 4-({[(3-methyl-1H-pyrazol-5-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5784722.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B5784737.png)
![5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5784740.png)
![N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5784745.png)


![4-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5784761.png)



